N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide
Descripción
Propiedades
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-11(2)17(24)21(3)13-9-22(10-13)15-8-7-14-18-19-16(23(14)20-15)12-5-4-6-12/h7-8,11-13H,4-6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJQPQLAAWFRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure characterized by multiple functional groups and fused heterocycles, which may contribute to its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 354.385 Da. It appears as a pale yellow solid with a melting point of 188–189 °C. Its structural complexity includes a cyclobutyl moiety and a triazolo-pyridazine core, both of which are known to influence biological interactions significantly.
Biological Activity Overview
Research into the biological activity of N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide suggests several potential applications:
- Anticancer Activity : Compounds derived from triazolo-pyridazine scaffolds have been investigated for their ability to inhibit various cancer cell lines. The structural features of this compound may allow it to interact with specific molecular targets involved in cancer progression.
- HDAC Inhibition : Histone deacetylases (HDACs) are crucial in regulating gene expression and have been implicated in cancer and other diseases. Azetidinone derivatives have shown selective inhibition against HDAC isoforms, suggesting that N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide could exhibit similar properties. For instance, modifications on azetidinone structures have demonstrated enhanced potency against HDAC8 with specific side chains increasing selectivity and activity .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisobutyramide:
- In Vitro Studies : A study evaluated the anticancer properties of related triazole derivatives against various human cancer cell lines. Results indicated that these compounds exhibited moderate to high cytotoxicity depending on their structural modifications .
- HDAC Inhibition : Research focused on azetidinones has shown that certain modifications can lead to increased inhibitory activity against HDAC isoforms. For example, compounds with an N-thiomethyl group exhibited significant selectivity and potency against HDAC8 .
- Pharmacological Profiles : The pharmacological profiles of similar compounds indicate potential roles in treating inflammatory diseases and conditions related to aberrant gene expression due to HDAC activity .
Data Table: Comparison of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazolo-Pyridazine Derivative | Contains triazole and pyridazine rings | Anticancer activity |
| Azetidinone with N-thiomethyl | Enhanced potency against HDAC8 | Selective HDAC inhibition |
| Cyclobutyl Triazole Compound | Unique cyclobutyl moiety | Potential anti-inflammatory effects |
Comparación Con Compuestos Similares
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The following compounds share structural homology with the target molecule, differing primarily in substituents on the azetidine or triazolo-pyridazine moieties:
Compound A : N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(dimethylamino)-N-methylbenzamide
- Molecular Formula : C23H26N8O
- Key Features: Replaces isobutyramide with a benzamide group bearing a dimethylamino substituent.
Compound B : N-Methyl-3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
- Molecular Formula : C13H14N6
- Key Features : Substitutes cyclobutyl with a methyl group on the triazolo-pyridazine core and attaches an aniline to the azetidine.
- The aniline group’s polarity may limit blood-brain barrier penetration .
Compound C : N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine
- Molecular Formula : C18H22N8O
- Molecular Weight : 366.4
- Key Features : Features a methoxy-substituted pyrimidin-2-amine instead of isobutyramide.
- Impact : The pyrimidine ring’s hydrogen-bonding capacity and methoxy group’s electron-donating effects could enhance target affinity but reduce lipophilicity compared to the target compound .
Comparative Analysis Table
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Structure | Triazolo-pyridazine | Triazolo-pyridazine | Triazolo-pyridazine | Triazolo-pyridazine |
| Substituent (Position 3) | Cyclobutyl | Cyclobutyl | Methyl | Cyclobutyl |
| Azetidine Modification | N-methylisobutyramide | 4-(dimethylamino)benzamide | Aniline | 4-methoxy-pyrimidin-2-amine |
| Molecular Weight | ~350 (estimated) | ~430 (estimated) | ~254 (estimated) | 366.4 |
| Key Functional Impact | High lipophilicity | Enhanced π-π interactions | Reduced steric hindrance | Hydrogen-bonding capability |
Research Findings and Implications
- Target Compound vs. Compound A : The isobutyramide group in the target compound likely offers superior metabolic stability over Compound A’s benzamide, which may undergo faster hepatic clearance due to esterase activity .
- Target Compound vs.
- Target Compound vs. Compound C : While Compound C’s pyrimidin-2-amine enhances polarity, the target compound’s isobutyramide balances lipophilicity and solubility, favoring oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
